molecular formula C19H19BrN2O B11021600 2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide

Cat. No.: B11021600
M. Wt: 371.3 g/mol
InChI Key: NVIWMGGJEFGHCX-UHFFFAOYSA-N
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Description

2-(6-Bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a synthetic small molecule featuring an indole core, a common pharmacophore in medicinal chemistry. Indole-acetamide derivatives are recognized in scientific literature for their diverse biological activities, making them valuable scaffolds in early-stage drug discovery research . While specific data on this compound is limited, closely related analogues have demonstrated significant potential in various research areas. Indole-3-acetamides have been investigated as potential antihyperglycemic agents , showing good to moderate inhibition of the α-amylase enzyme, which is a target for managing postprandial blood glucose levels . Furthermore, certain indole-3-acetamide compounds have exhibited antioxidant properties , effectively scavenging free radicals such as DPPH and ABTS, which is relevant for studies on oxidative stress . Beyond metabolic research, structurally similar 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have been identified as promising antiviral candidates , specifically targeting the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2, with studies showing inhibition of viral replication in cellular models . The presence of the indole nucleus, which is part of many FDA-approved drugs, underscores the research value of this compound for probing new biological mechanisms and developing novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C19H19BrN2O/c20-17-9-8-16-10-12-22(18(16)13-17)14-19(23)21-11-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13H,4,7,11,14H2,(H,21,23)

InChI Key

NVIWMGGJEFGHCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation-Based Synthesis

The most widely documented method involves Friedel-Crafts acylation to introduce the acetamide moiety onto the indole ring. This approach, adapted from patented indole derivative syntheses, follows four principal stages:

  • Bromination of Indole :
    6-Bromoindole is synthesized via electrophilic substitution, typically using bromine (Br₂) in acetic acid or a brominating agent like N-bromosuccinimide (NBS). The bromine atom directs subsequent reactions to the 1-position of the indole ring.

  • Friedel-Crafts Acylation :
    6-Bromoindole undergoes acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane (DCM) at reflux. This step forms 2-chloro-1-(6-bromo-1H-indol-1-yl)ethanone, a key intermediate.

  • Amidation with 3-Phenylpropylamine :
    2-Chloro-1-(6-bromo-1H-indol-1-yl)ethanone reacts with 3-phenylpropylamine in tetrahydrofuran (THF) under reflux, yielding the target acetamide.

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Key Reaction :

6-Bromoindole+ClCH2COClAlCl3,DCM2-Chloro-1-(6-bromo-1H-indol-1-yl)ethanone3-Phenylpropylamine, THFTarget Compound\text{6-Bromoindole} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{2-Chloro-1-(6-bromo-1H-indol-1-yl)ethanone} \xrightarrow{\text{3-Phenylpropylamine, THF}} \text{Target Compound}

Alternative Alkylation-Amidation Strategy

A secondary route involves direct alkylation of 6-bromoindole with bromoacetamide derivatives, though this method faces challenges in regioselectivity.

  • Alkylation :
    6-Bromoindole reacts with N-(3-phenylpropyl)-2-bromoacetamide in dimethylformamide (DMF) using K₂CO₃ as a base.

  • Optimization :
    Elevated temperatures (80–100°C) improve yields but risk side reactions like N-alkylation at competing indole positions.

Step-by-Step Analysis of Critical Reactions

Bromination of Indole

Bromination at the 6-position is achieved with NBS in DCM under radical conditions, avoiding polybromination. Yields exceed 85% when using a 1:1 molar ratio of indole to NBS at 0°C.

Friedel-Crafts Acylation Optimization

  • Catalyst Screening :
    AlCl₃ outperforms FeCl₃ or ZnCl₂, providing 78% yield versus <50% for alternatives.

  • Solvent Impact :
    DCM enables higher regioselectivity than toluene or acetonitrile due to its low polarity.

Amidation Efficiency

  • Stoichiometry :
    A 1.2:1 molar ratio of 3-phenylpropylamine to acyl chloride prevents unreacted intermediate.

  • Temperature :
    Reflux (66°C in THF) ensures complete conversion within 6 hours.

Comparative Analysis of Synthetic Methods

ParameterFriedel-Crafts RouteAlkylation Route
Yield 72–78%55–60%
Purity >95%85–90%
Reaction Time 8–10 hours12–15 hours
Regioselectivity High (1-position)Moderate
Scalability Industrial-feasibleLab-scale only

The Friedel-Crafts method is superior in yield and selectivity, while the alkylation route offers simplicity but suffers from side reactions.

Challenges and Practical Considerations

Regioselectivity in Acylation

The electron-rich 3-position of indole competes for acylation, necessitating precise control of Lewis acid concentration. Excess AlCl₃ (1.5 equivalents) suppresses 3-acylation by deactivating the ring.

Purification Difficulties

  • Byproducts :
    Unreacted 3-phenylpropylamine and dimerized indole derivatives complicate purification.

  • Solution :
    Gradient elution (5→20% ethyl acetate in hexane) resolves these impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Bromine Positional Effects: The 6-bromo substitution in the target compound contrasts with the 5-bromo analog in .

N-Substituent Variations :

  • The 3-phenylpropyl group in the target compound differs from the trimethoxyphenyl () or benzothiazole () groups. Trimethoxyphenyl derivatives are often associated with enhanced solubility and microtubule-targeting activity, whereas benzothiazoles are linked to antitumor properties .
  • The N-hydroxy group in ’s compound may act as a chelator or radical scavenger, contrasting with the lipophilic 3-phenylpropyl chain .

Synthetic Pathways :

  • Brominated indoles (e.g., ) are typically synthesized via electrophilic bromination, while acetamide linkages are formed through nucleophilic acyl substitution .
  • The use of NaI and TMS-Cl in suggests dealkylation or demethylation strategies, which may differ from methods for introducing phenylpropyl groups .

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-(3-phenylpropyl)acetamide is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This compound features a bromine atom at the 6-position of the indole ring, which significantly influences its chemical properties and potential pharmacological effects. The compound's molecular formula is C19H20BrN2OC_{19}H_{20}BrN_{2}O with a molecular weight of approximately 371.3 g/mol.

Structural Characteristics

The unique structural features of this compound include:

  • Indole Ring : Provides a scaffold for various biological interactions.
  • Bromine Substitution : Enhances reactivity and may influence binding affinity to biological targets.
  • Acetamide Moiety : Contributes to the compound's solubility and potential interactions with enzymes and receptors.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities, such as:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and interference with cell cycle progression.
CompoundIC50 (μM)Target
This compoundTBDCancer cell lines
Reference Compound20.0MCF-7 (breast cancer)

The specific IC50 values for this compound are yet to be determined, but its structural similarities to known active compounds suggest significant potential.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors that may alter signaling pathways related to cell growth and survival.

Case Studies

Several studies have focused on the biological evaluation of indole derivatives similar to this compound. For instance:

Study 1: Anticancer Activity

A study evaluated various indole derivatives against different cancer cell lines, revealing that compounds with similar structural features exhibited IC50 values ranging from 10 μM to 30 μM against MCF-7 cells. The study suggested that bromination at specific positions enhances anticancer activity due to increased electron-withdrawing effects, which may stabilize reactive intermediates during metabolism .

Study 2: Antimicrobial Activity

Another investigation reported on the antimicrobial properties of indole derivatives. Compounds with bromine substitutions demonstrated enhanced activity against gram-positive bacteria, indicating that halogenation could improve binding affinity to bacterial targets .

Q & A

Q. What methodologies are recommended for investigating the compound’s interaction with cytochrome P450 enzymes?

  • Methodology : Perform liver microsome assays with LC-MS/MS to quantify metabolite formation. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Compare results with in silico predictions from ADMET software .

Data Contradiction Analysis

  • Example : If solubility data conflicts across studies, validate using standardized protocols (e.g., shake-flask method at 25°C). Cross-reference with computational solubility predictors (e.g., ALOGPS) and account for polymorphic forms via X-ray crystallography .

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